2-(2,4-Dichlorophenoxy)benzaldehyde

Physicochemical characterization Solid-state properties Quality control

2-(2,4-Dichlorophenoxy)benzaldehyde (CAS 86309-06-0) is a diphenyl ether benzaldehyde derivative with the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.11 g/mol. It features a 2,4-dichlorophenoxy group linked via an ether bond to the ortho-position of a benzaldehyde ring, yielding a computed LogP of approximately 4.6 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C13H8Cl2O2
Molecular Weight 267.1 g/mol
CAS No. 86309-06-0
Cat. No. B1350405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)benzaldehyde
CAS86309-06-0
Molecular FormulaC13H8Cl2O2
Molecular Weight267.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H
InChIKeyAEAYPCKDEZKJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenoxy)benzaldehyde (CAS 86309-06-0): Ortho-Substituted Diphenyl Ether Aldehyde for Regioselective Synthesis


2-(2,4-Dichlorophenoxy)benzaldehyde (CAS 86309-06-0) is a diphenyl ether benzaldehyde derivative with the molecular formula C₁₃H₈Cl₂O₂ and a molecular weight of 267.11 g/mol [1]. It features a 2,4-dichlorophenoxy group linked via an ether bond to the ortho-position of a benzaldehyde ring, yielding a computed LogP of approximately 4.6 and a topological polar surface area (TPSA) of 26.3 Ų [1]. The ortho-aldehyde substitution pattern is the critical structural determinant that distinguishes this compound from its para- and meta-regioisomeric analogs, conferring distinct physicochemical properties and enabling unique transition-metal-catalyzed transformations not accessible to the para-isomer [2][3]. This compound is primarily used as a synthetic intermediate in medicinal and agricultural chemistry research programs targeting histamine H3 receptor modulators, dual serotonin/noradrenaline reuptake inhibitors, and succinate dehydrogenase inhibitor (SDHI) fungicides .

Why Generic Substitution Fails for 2-(2,4-Dichlorophenoxy)benzaldehyde: Regiochemical Position Determines Reactivity and Physicochemical Profile


Regioisomeric substitution of the aldehyde group on the diphenyl ether scaffold generates compounds with identical molecular formulas and molecular weights but substantially different physicochemical properties, synthetic utility, and application scope [1]. The ortho-substituted 2-(2,4-dichlorophenoxy)benzaldehyde (CAS 86309-06-0) exhibits a melting point of 58–60 °C, whereas its para-isomer 4-(2,4-dichlorophenoxy)benzaldehyde (CAS 78725-51-6) melts at 50–54 °C—a difference attributable to distinct crystal packing forces arising from the ortho-aldehyde geometry . More critically, the ortho-aldehyde position is mechanistically required for the rhodium-catalyzed rearrangement to 2-hydroxybenzophenones and for intramolecular cross-dehydrogenative coupling to xanthones; the para- and meta-isomers cannot participate in these transformations because the reactive aldehyde C–H and aryloxy C–O bonds lack the requisite spatial proximity [2][3]. In patent literature, the ortho-substitution pattern is structurally embedded in the final pharmacophore of dual 5-HT/NA reuptake inhibitors and histamine H3 receptor agents; substituting a para- or meta-isomer would yield a different chemotype with unvalidated structure–activity relationships .

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)benzaldehyde (CAS 86309-06-0) vs. Regioisomeric Analogs


Melting Point: Ortho-Isomer (58–60 °C) vs. Para-Isomer (50–54 °C) — A 8 °C Thermal Stability Advantage

The ortho-substituted 2-(2,4-dichlorophenoxy)benzaldehyde exhibits a melting point range of 58–60 °C, while the para-isomer 4-(2,4-dichlorophenoxy)benzaldehyde (CAS 78725-51-6) melts at 50–54 °C . This represents a minimum 4 °C and maximum 10 °C upward shift in melting point for the ortho-isomer. The elevated melting point is consistent with stronger intermolecular interactions in the crystal lattice arising from the ortho-aldehyde geometry, which positions the carbonyl dipole for more effective packing . Both compounds share the same molecular formula (C₁₃H₈Cl₂O₂) and molecular weight (267.11 g/mol), making melting point a practical, rapid identity verification metric during procurement and quality control [1].

Physicochemical characterization Solid-state properties Quality control

Boiling Point Under Reduced Pressure: Ortho-Isomer Distills at 147 °C (0.1 mmHg) — Enabling Low-Temperature Purification

2-(2,4-Dichlorophenoxy)benzaldehyde has a reported boiling point of 147 °C at 0.1 mmHg, whereas the para-isomer (CAS 78725-51-6) has a predicted atmospheric boiling point of approximately 360 °C at 760 mmHg . Although the pressure conditions differ and preclude a direct numerical comparison, the ortho-isomer's ability to distill at a relatively low temperature under modest vacuum (0.1 mmHg) is a practical purification advantage: it permits fractional distillation without thermal decomposition risk, whereas the para-isomer's higher boiling point under atmospheric pressure suggests distillation may require more demanding conditions . The flash point of the ortho-isomer is reported at 138.1 °C, which is consistent with its volatile aldehyde character .

Purification Distillation Process chemistry

Ortho-Specific Rhodium-Catalyzed Rearrangement to 2-Hydroxybenzophenones: A Regiochemistry-Gated Synthetic Transformation

Rao and Li (2011) demonstrated that 2-aryloxybenzaldehydes—specifically those bearing the aldehyde at the ortho-position—undergo an unprecedented rhodium-catalyzed rearrangement to 2-hydroxybenzophenones via simultaneous cleavage of the aryloxy C–O bond and the aldehyde C–H bond [1]. The reaction tolerates aryl halide, nitrile, and ester substituents on the substrate [1]. Wang et al. (2012) further extended this reactivity to intramolecular cross-dehydrogenative coupling (CDC), converting ortho-aryloxybenzaldehydes directly to xanthone skeletons [2]. In both transformations, the ortho-relationship between the ether linkage and the aldehyde is mechanistically essential: the para-isomer (CAS 78725-51-6) and meta-isomer (CAS 78725-50-5) lack the requisite spatial proximity for the key metallacycle intermediate and cannot undergo these reactions [1][2].

Synthetic methodology C–O bond activation Transition-metal catalysis

Key Intermediate for Fenclofenac-Class Anti-Inflammatory Agents: The Ortho-Aldehyde as a Strategic Synthetic Handle

2-(2,4-Dichlorophenoxy)benzaldehyde can be directly oxidized to [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac), a compound that Atkinson et al. (1983) identified as possessing the most favorable combination of anti-inflammatory potency and low ulcerogenic potential among a series of substituted (2-phenoxyphenyl)acetic acids [1]. In the adjuvant arthritis model, fenclofenac demonstrated superior efficacy/toxicity ratio and was advanced to therapeutic use [1]. The ortho-aldehyde serves as the direct precursor to the ortho-acetic acid pharmacophore: oxidation of the aldehyde to the carboxylic acid, followed by homologation or direct functional group interconversion, provides the fenclofenac scaffold [1]. The para-isomer (CAS 78725-51-6) would yield the para-acetic acid analog, which lacks the validated structure–activity relationship of the ortho-series [1].

Medicinal chemistry Anti-inflammatory Synthetic intermediate

Patent-Literature Footprint: Ortho-Specific Intermediate in Dual 5-HT/NA Reuptake Inhibitors and Histamine H3 Receptor Agents

2-(2,4-Dichlorophenoxy)benzaldehyde is explicitly cited as a key synthetic intermediate in at least six distinct patent and primary literature disclosures, spanning histamine H3 receptor antagonists/inverse agonists (WO2005/097740 and related filings), dual serotonin/noradrenaline reuptake inhibitors (Whitlock et al., Bioorg. Med. Chem. Lett. 2008), and next-generation modafinil derivatives as wake-promoting agents (Louvet et al., 2012) [1]. In each case, the ortho-substitution pattern on the diphenyl ether scaffold is embedded in the final pharmacophore: the 1-(2-phenoxyphenyl)methanamine core structure that defines the dual 5-HT/NA reuptake inhibitor series requires the amine to be positioned ortho to the ether linkage, which in turn derives from reductive amination of the ortho-aldehyde precursor [1]. The para-isomer (CAS 78725-51-6) generates a 1-(4-phenoxyphenyl)methanamine scaffold that is structurally distinct and lies outside the claimed SAR of these patent families.

Patent intermediate CNS drug discovery Structure–activity relationship

Density Parity with Divergent Thermal Properties: Identical Density (1.365 g/cm³) but Distinct Solid-State Behavior Between Ortho- and Para-Isomers

Both 2-(2,4-dichlorophenoxy)benzaldehyde (ortho) and 4-(2,4-dichlorophenoxy)benzaldehyde (para) share a computed density of 1.365 g/cm³ . Despite this parity, their melting points differ by approximately 8 °C (ortho: 58–60 °C; para: 50–54 °C), indicating that the ortho-aldehyde orientation produces a crystal lattice with stronger intermolecular interactions without altering the bulk density . The ortho-isomer's computed octanol-water partition coefficient (XLogP3-AA = 4.2 to 4.6) and TPSA (26.3 Ų) are identical to those of the para-isomer, confirming that the regioisomers are lipophilicity- and polarity-matched yet thermally distinguishable [1]. This combination of density parity and melting point divergence provides a dual-parameter quality control fingerprint.

Material properties Formulation Crystallinity

Optimal Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenoxy)benzaldehyde (CAS 86309-06-0)


Medicinal Chemistry: Synthesis of Ortho-Aminomethyl Diphenyl Ether Pharmacophores for CNS Programs

This compound is the direct precursor for 1-(2-phenoxyphenyl)methanamine scaffolds via reductive amination of the ortho-aldehyde group. These scaffolds form the core of dual serotonin/noradrenaline reuptake inhibitors and histamine H3 receptor antagonists/inverse agonists [1]. The ortho-aldehyde position is structurally required: reductive amination installs the aminomethyl group at the ortho-position, which is essential for target engagement in these patent-defined pharmacophores. The para-isomer cannot be substituted because it would yield a 1-(4-phenoxyphenyl)methanamine with no validated SAR in these programs [1]. The melting point of 58–60 °C provides a convenient identity check before committing the intermediate to multi-step synthetic sequences .

Synthetic Methodology Development: Rhodium-Catalyzed C–O Bond Activation and Xanthone Construction

Research groups developing transition-metal-catalyzed C–O bond activation methodologies or synthesizing xanthone natural product analogs should select this ortho-isomer specifically. The ortho-relationship between the aldehyde and the diphenyl ether oxygen is mechanistically required for the rhodium-catalyzed rearrangement to 2-hydroxybenzophenones (Rao & Li, 2011) and for intramolecular CDC to xanthones (Wang et al., 2012) [2][3]. The presence of the 2,4-dichloro substitution on the phenoxy ring provides additional handles for downstream cross-coupling. The para- and meta-isomers are unreactive in these transformations and represent wasted procurement expenditure if mistakenly ordered for these reaction classes [2].

Agrochemical Discovery: Diphenyl Ether SDHI Fungicide Intermediate Programs

The diphenyl ether fragment is a recognized structural component of succinate dehydrogenase inhibitor (SDHI) fungicides, including flubeneteram [4]. 2-(2,4-Dichlorophenoxy)benzaldehyde provides a functionalized diphenyl ether building block with the aldehyde group available for further elaboration to pyrazine-carboxamide-diphenyl-ether hybrids, a scaffold that produced compound 6y with 2-fold greater porcine SDH inhibition than pyraziflumid (Li et al., 2020) [4]. The ortho-aldehyde orientation enables regioselective derivatization pathways distinct from those available to the para-isomer, which is more commonly associated with herbicide intermediate applications .

Analytical Reference Standard Procurement: Melting Point-Based Regioisomer Identity Verification

For analytical laboratories maintaining reference standard inventories of dichlorophenoxy benzaldehyde regioisomers, the melting point differential (ortho: 58–60 °C vs. para: 50–54 °C) provides a zero-instrument-cost identity verification method . Combined with the identical density (1.365 g/cm³ for both isomers), melting point is the sole rapid discriminatory parameter. Procurement specifications should explicitly require a certificate of analysis (CoA) reporting melting point, and incoming material should be verified by melting point determination before use as a synthetic intermediate or analytical standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.